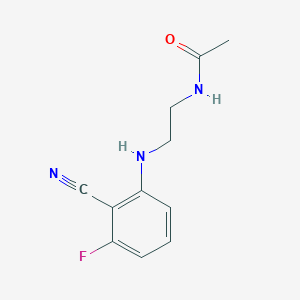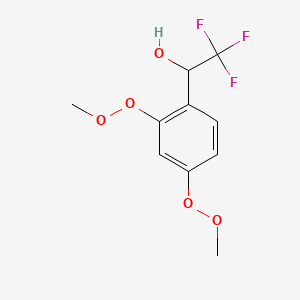
1-(2,4-Bis(methylperoxy)phenyl)-2,2,2-trifluoroethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Bis(methylperoxy)phenyl)-2,2,2-trifluoroethan-1-ol is a complex organic compound characterized by the presence of trifluoroethanol and bis(methylperoxy)phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Bis(methylperoxy)phenyl)-2,2,2-trifluoroethan-1-ol typically involves multiple steps. One common method includes the reaction of 2,4-dimethylphenol with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Bis(methylperoxy)phenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoroethanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid, while reduction could produce trifluoroethanol derivatives.
Aplicaciones Científicas De Investigación
1-(2,4-Bis(methylperoxy)phenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Bis(methylperoxy)phenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2,4-bis(1-methylpropyl): Shares structural similarities but differs in functional groups.
4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene: Another compound with similar phenyl groups but different substituents.
Uniqueness
1-(2,4-Bis(methylperoxy)phenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of both trifluoroethanol and bis(methylperoxy)phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C10H11F3O5 |
|---|---|
Peso molecular |
268.19 g/mol |
Nombre IUPAC |
1-[2,4-bis(methylperoxy)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H11F3O5/c1-15-17-6-3-4-7(8(5-6)18-16-2)9(14)10(11,12)13/h3-5,9,14H,1-2H3 |
Clave InChI |
OHCRXDQJVGNCIE-UHFFFAOYSA-N |
SMILES canónico |
COOC1=CC(=C(C=C1)C(C(F)(F)F)O)OOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-iodo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14915757.png)


![2-(3,4-dimethylphenoxy)-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B14915768.png)
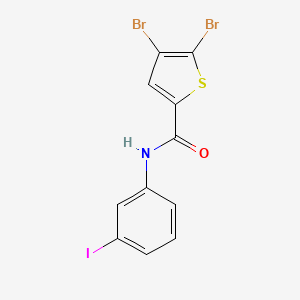
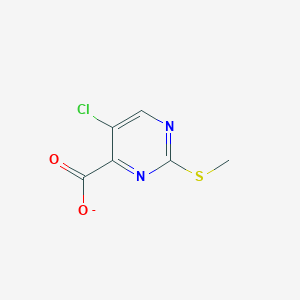
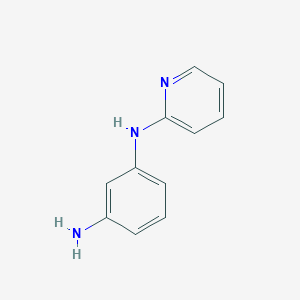

![N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B14915790.png)
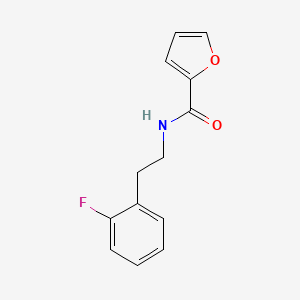
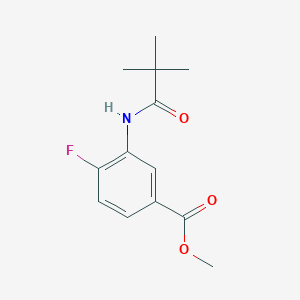
![3-[[(2S)-3-[(2S)-2-[[(1R)-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl]-2-[[(2S)-2-(methylamino)propanoyl]amino]-3-oxopropyl]carbamoyl]-4-methoxybenzenesulfonyl fluoride](/img/structure/B14915807.png)

